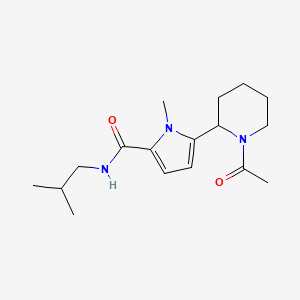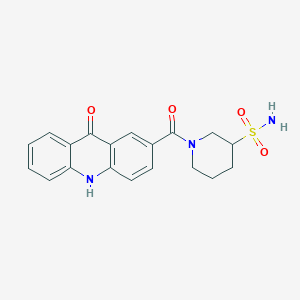
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a pyrazine ring and an azepane ring, which are connected by a propanone linker. The methoxy and methyl groups on the azepane ring contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one typically involves the following steps:
-
Formation of the Azepane Ring: : The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
-
Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced through alkylation reactions. For example, the azepane ring can be treated with methyl iodide and sodium methoxide to introduce the methyl and methoxy groups, respectively.
-
Formation of the Pyrazine Ring: : The pyrazine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine or a diketone. The reaction conditions may include the use of a dehydrating agent, such as phosphorus oxychloride, and a solvent like acetonitrile.
-
Coupling of the Azepane and Pyrazine Rings: : The azepane and pyrazine rings can be coupled through a nucleophilic substitution reaction. For example, the azepane ring can be treated with a pyrazine derivative, such as 2-chloropyrazine, in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
The industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation may result in the formation of carboxylic acids or ketones.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction may result in the formation of alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the methoxy group can be replaced with other functional groups using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halides (e.g., methyl iodide) in DMF, amines (e.g., aniline) in ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
科学研究应用
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one has various scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various organic reactions.
-
Biology: : The compound can be used in studies involving enzyme inhibition or receptor binding. It may also be used as a probe to study biological pathways.
-
Medicine: : The compound may have potential therapeutic applications, such as in the development of new drugs for treating diseases. It may also be used in pharmacological studies to understand its effects on biological systems.
-
Industry: : The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one can be compared with other similar compounds, such as:
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylmethanone: : This compound has a similar structure but with a methanone linker instead of a propanone linker. It may have different chemical properties and reactivity.
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylbutan-1-one: : This compound has a butanone linker instead of a propanone linker. It may have different physical properties and biological activity.
-
1-(4-Methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpentan-1-one: : This compound has a pentanone linker instead of a propanone linker. It may have different solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-methoxy-4-methylazepan-1-yl)-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(20-2)6-3-10-18(11-7-15)14(19)5-4-13-12-16-8-9-17-13/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYNHYUGRRULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCC2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethylbenzimidazol-2-amine](/img/structure/B6749711.png)
![N-[1-(9-oxo-10H-acridine-2-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B6749724.png)

![1-tert-butyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6749732.png)


![2-[2-(4-Methyl-3-oxo-1,4-diazepane-1-carbonyl)phenyl]benzonitrile](/img/structure/B6749755.png)
![Ethyl 2-[(1-methylpyrazole-3-carbonyl)-propylamino]propanoate](/img/structure/B6749772.png)
![1-[[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methyl]-3-[4-(methoxymethyl)phenyl]urea](/img/structure/B6749775.png)
![1-[4-(Methoxymethyl)phenyl]-3-[[1-(3-methoxyphenyl)pyrrolidin-3-yl]methyl]urea](/img/structure/B6749776.png)
![1-[(1-Benzylpyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749778.png)
![N-[1-(oxan-4-yl)propyl]-3-pyrazin-2-ylpropanamide](/img/structure/B6749788.png)

![Methyl 2-[1-[[4-(difluoromethyl)phenyl]sulfonylamino]cyclopentyl]acetate](/img/structure/B6749806.png)
